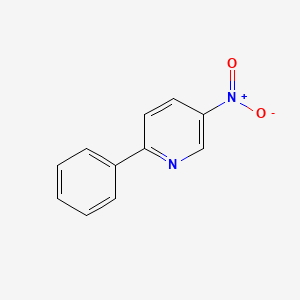

5-Nitro-2-phenylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-13(15)10-6-7-11(12-8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOAJTWVYTULDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376530 | |

| Record name | 5-nitro-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89076-64-2 | |

| Record name | 5-nitro-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Nitro-2-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Nitro-2-phenylpyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its known characteristics, outlines experimental protocols for its synthesis and analysis, and presents a potential biological mechanism of action.

Core Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₁₁H₈N₂O₂ and a molecular weight of 200.19 g/mol .[1] While comprehensive experimental data for this specific compound is limited, the following table summarizes its known and estimated properties.

| Property | Value | Source/Notes |

| Molecular Formula | C₁₁H₈N₂O₂ | [1] |

| Molecular Weight | 200.19 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | Estimated: 83-84 °C | Based on the structurally similar compound 5-Nitro-2-piperidinopyridine.[2] |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in organic solvents and slightly soluble in water. | Based on the parent compound, 2-phenylpyridine.[3][4][5] |

| pKa | Data not available | The pKa of the parent compound, 2-phenylpyridine, is predicted to be around 4.43.[5] The electron-withdrawing nitro group is expected to decrease the basicity of the pyridine nitrogen, resulting in a lower pKa. |

| logP | Data not available | The logP of 2-phenylpyridine is predicted to be 2.7.[5] The addition of a nitro group would likely increase the logP value. |

Experimental Protocols

Synthesis of this compound via Suzuki Coupling

A common and effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[6][7][8][9][10] This involves the palladium-catalyzed reaction of an organoboron compound with an organohalide. In this case, 2-chloro-5-nitropyridine is coupled with phenylboronic acid.

Workflow for the Synthesis of this compound:

Caption: Synthetic workflow for this compound.

Detailed Methodology:

-

Preparation of 2-chloro-5-nitropyridine: This starting material can be synthesized from 2-aminopyridine through nitration followed by a Sandmeyer reaction, or by chlorination of 2-hydroxy-5-nitropyridine.[11][12][13][14][15]

-

Suzuki Coupling Reaction:

-

In a reaction vessel, combine 2-chloro-5-nitropyridine (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2 equivalents).

-

Add a suitable solvent system, for example, a mixture of toluene and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 80-100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

-

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Workflow for the Characterization of this compound:

Caption: Characterization workflow for this compound.

Detailed Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃). The spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the phenyl and pyridine rings. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon framework.

-

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak should correspond to the calculated molecular weight of this compound (200.19 g/mol ).

-

Infrared (IR) Spectroscopy: An IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include those for the N-O stretching of the nitro group (typically around 1530-1500 cm⁻¹ and 1360-1340 cm⁻¹) and C=C and C=N stretching vibrations of the aromatic rings.

Potential Biological Signaling Pathway

Nitro-containing compounds exhibit a wide range of biological activities, and their mechanisms of action can be diverse. One common mechanism involves the enzymatic reduction of the nitro group, leading to the generation of reactive nitrogen species and oxidative stress.[16] Another potential mechanism is the inhibition of specific enzymes, such as kinases, which are crucial for cell signaling.[17]

The following diagram illustrates a generalized potential signaling pathway for a nitro-containing compound acting as a kinase inhibitor.

Caption: Potential kinase inhibition pathway.

This guide serves as a foundational resource for researchers working with this compound. Further experimental investigations are encouraged to fully elucidate its properties and potential applications.

References

- 1. This compound 89076-64-2 [sigmaaldrich.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Phenylpyridine: Properties, Applications, Safety Data & Supplier Information – Expert Guide China [pipzine-chem.com]

- 4. benchchem.com [benchchem.com]

- 5. Showing Compound 2-Phenylpyridine (FDB004404) - FooDB [foodb.ca]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

- 12. Synthesis and application of 2-Chloro-5-Nitropyridine_Chemicalbook [chemicalbook.com]

- 13. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 14. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 15. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 16. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes [mdpi.com]

- 17. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 5-Nitro-2-phenylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-Nitro-2-phenylpyridine in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, generalized experimental protocol for its determination using the reliable shake-flask method. Furthermore, it presents an expected qualitative solubility profile based on the physicochemical properties of this compound and data from structurally related molecules. This guide is intended to be a valuable resource for laboratory professionals requiring accurate solubility information for applications in synthesis, purification, and formulation.

Introduction

This compound is a solid organic compound featuring a pyridine ring substituted with a phenyl group and a nitro group. The presence of the aromatic rings and the polar nitro group suggests a varied solubility profile in different organic solvents. A thorough understanding of its solubility is crucial for optimizing reaction conditions, selecting appropriate solvents for crystallization, and developing formulations in various research and development phases. While specific experimental data is scarce, the principles of "like dissolves like" and the known solubility of similar aromatic nitro compounds can provide valuable guidance.[1][2]

Expected Qualitative Solubility Profile

Based on the structure of this compound, a qualitative solubility profile in common laboratory solvents can be predicted. The phenyl and pyridine rings contribute to its solubility in aromatic and less polar solvents, while the polar nitro group may enhance solubility in more polar organic solvents. Aromatic nitro compounds are generally soluble in most organic solvents.[1]

Table 1: Expected Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity effectively solvates the nitro group and the aromatic rings. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, its high polarity makes it a good solvent for a wide range of organic compounds. | |

| Acetonitrile | Soluble | A polar aprotic solvent capable of dissolving many organic compounds. | |

| Acetone | Soluble | A moderately polar solvent that should effectively dissolve the compound. | |

| Polar Protic | Methanol | Moderately Soluble | The polar hydroxyl group can interact with the nitro group, but the overall non-polar character of the backbone may limit high solubility. |

| Ethanol | Moderately Soluble | Similar to methanol, it is expected to be a moderately effective solvent. | |

| Nonpolar | Toluene | Soluble | The aromatic nature of toluene facilitates the dissolution of the phenyl and pyridine rings through π-π stacking interactions. |

| Dichloromethane (DCM) | Soluble | An effective solvent for a wide range of organic compounds of low to medium polarity.[3] | |

| Diethyl Ether | Sparingly Soluble | The low polarity may not be sufficient to effectively solvate the polar nitro group. | |

| Hexane | Insoluble | The highly nonpolar nature of hexane is unlikely to overcome the crystal lattice energy of the solid, given the presence of the polar nitro group. |

Experimental Protocol for Quantitative Solubility Determination

The following section details a standard laboratory procedure for the quantitative determination of the thermodynamic solubility of this compound. The isothermal shake-flask method is considered the gold standard for its reliability and accuracy.[4][5]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that the system reaches thermodynamic equilibrium.[6]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean vial to remove any microscopic solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

-

Analyze the standard solutions using a validated analytical method, such as HPLC-UV, to generate a calibration curve.[7][8][9][10]

-

Dilute the filtered saturated solution with the test solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

-

Calculation:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the concentration in the original saturated solution by applying the dilution factor. This value represents the thermodynamic solubility of the compound in the specific solvent at the tested temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion

References

- 1. lkouniv.ac.in [lkouniv.ac.in]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. echemi.com [echemi.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. helixchrom.com [helixchrom.com]

- 8. researchgate.net [researchgate.net]

- 9. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 10. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint of 5-Nitro-2-phenylpyridine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural, electronic, and spectroscopic properties of 5-Nitro-2-phenylpyridine, a molecule of interest in medicinal chemistry. Through the lens of quantum chemical calculations, specifically Density Functional Theory (DFT), we explore the fundamental characteristics of this compound to inform rational drug design and development. The methodologies and illustrative data presented herein are based on established computational protocols for similar heterocyclic compounds.

Computational Methodology

The quantum chemical calculations detailed in this guide are hypothetically performed using the Gaussian 09 suite of programs. The molecular geometry of this compound is optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional and the 6-311++G(d,p) basis set. This level of theory is widely recognized for its accuracy in predicting the geometric and electronic properties of organic molecules.[1] Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to obtain theoretical vibrational spectra. The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are also derived from the optimized geometry.

Experimental Protocols: A Computational Workflow

The process for conducting quantum chemical calculations on a molecule like this compound follows a systematic workflow. This ensures reproducibility and accuracy of the obtained results.

Step 1: Molecular Structure Input

The initial 3D coordinates of this compound are generated using a molecular builder and saved in a standard format (e.g., .mol or .pdb).

Step 2: Geometry Optimization

A geometry optimization calculation is set up using the B3LYP functional and the 6-311++G(d,p) basis set. This iterative process adjusts the positions of the atoms until the minimum energy conformation of the molecule is found.

Step 3: Frequency Calculation

Following successful optimization, a frequency calculation is performed on the optimized geometry. This serves two purposes: to verify that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the vibrational (infrared and Raman) spectra of the molecule.

Step 4: Electronic Property Analysis

From the results of the optimized structure, key electronic properties are extracted. This includes the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

Step 5: Data Analysis and Visualization

The output files from the calculations are analyzed to extract quantitative data. Molecular visualization software is used to view the optimized structure, molecular orbitals, and vibrational modes.

Data Presentation: Calculated Properties of this compound

The following tables summarize the illustrative quantitative data obtained from the hypothetical quantum chemical calculations on this compound.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C1-N1 | 1.345 |

| N1-C5 | 1.338 | |

| C5-C6 | 1.395 | |

| C6-C7 | 1.392 | |

| C7-C2 | 1.385 | |

| C2-C1 | 1.401 | |

| C2-C8 | 1.485 | |

| C5-N2 | 1.475 | |

| N2-O1 | 1.225 | |

| N2-O2 | 1.225 | |

| **Bond Angles (°) ** | C1-N1-C5 | 117.5 |

| N1-C5-C6 | 123.1 | |

| C5-C6-C7 | 118.2 | |

| C6-C7-C2 | 119.5 | |

| C7-C2-C1 | 121.8 | |

| N1-C1-C2 | 119.9 | |

| C7-C2-C8 | 118.9 | |

| C1-C2-C8 | 119.3 | |

| C6-C5-N2 | 118.5 | |

| O1-N2-O2 | 124.0 |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C=C) aromatic | 1600-1450 | Aromatic C=C stretching |

| νas(NO₂) | ~1530 | Asymmetric NO₂ stretching |

| νs(NO₂) | ~1350 | Symmetric NO₂ stretching |

| δ(C-H) | 1200-1000 | In-plane C-H bending |

| γ(C-H) | 900-700 | Out-of-plane C-H bending |

Table 3: Calculated Electronic Properties

| Property | Calculated Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -2.75 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.10 eV |

| Dipole Moment | 4.5 D |

Visualization of Computational Workflow

The logical flow of the quantum chemical calculations can be represented as a signaling pathway, illustrating the progression from the initial molecular structure to the final analysis of its properties.

Caption: Workflow for Quantum Chemical Calculations.

Interpretation and Significance

The calculated data provides valuable insights into the properties of this compound. The optimized geometry reveals the planarity of the pyridine and phenyl rings and the dihedral angle between them, which are crucial for understanding potential intermolecular interactions, such as those with a biological target. The vibrational frequencies can be used to interpret experimental infrared and Raman spectra, confirming the molecular structure.

The electronic properties are particularly important for drug development. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. The distribution of the HOMO and LUMO orbitals indicates the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. This information is critical for understanding potential reaction mechanisms and designing molecules with desired electronic characteristics. The molecular electrostatic potential (MEP) map would further highlight the electron-rich and electron-deficient regions, providing a guide for predicting non-covalent interactions. The significant dipole moment suggests that the molecule is polar, which will influence its solubility and ability to interact with polar biological environments.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Nitro-2-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-2-phenylpyridine is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science due to the presence of both a nitro group and a phenyl substituent on the pyridine ring. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and a detailed, albeit currently unavailable, protocol for its crystal structure analysis. While a definitive public crystal structure of this compound is not available in crystallographic databases at the time of this writing, this document outlines the standard experimental procedures for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. Furthermore, based on the known biological activities of related nitroaromatic compounds, a hypothetical signaling pathway is proposed to stimulate further research into its potential pharmacological applications.

Physicochemical Properties

This compound is a solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈N₂O₂ | [1] |

| Molecular Weight | 200.19 g/mol | [1] |

| CAS Number | 89076-64-2 | [1] |

| Appearance | Solid | [1] |

| SMILES | O=--INVALID-LINK--=O | [1] |

| InChI | 1S/C11H8N2O2/c14-13(15)10-6-7-11(12-8-10)9-4-2-1-3-5-9/h1-8H | [1] |

| InChIKey | WJOAJTWVYTULDB-UHFFFAOYSA-N | [1] |

Synthesis and Crystallization

The synthesis of this compound can be achieved through various organic synthesis routes, commonly involving the nitration of a pyridine derivative. A general methodology is presented below, based on established procedures for the synthesis of nitropyridines.[3][4]

Experimental Protocol for Synthesis

A plausible synthetic route involves the nitration of 2-phenylpyridine.

Materials:

-

2-Phenylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-phenylpyridine in concentrated sulfuric acid at 0°C (ice bath).

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Crystallization Protocol

Single crystals suitable for X-ray diffraction can be grown using techniques such as slow evaporation.

Materials:

-

Purified this compound

-

Ethanol

-

Beaker

-

Watch glass

Procedure:

-

Dissolve the purified this compound in a minimal amount of hot ethanol to create a saturated solution.

-

Cover the beaker with a watch glass, leaving a small opening to allow for slow evaporation of the solvent.

-

Allow the solution to stand undisturbed at room temperature.

-

Crystals are expected to form over a period of several days to a week.

Crystal Structure Analysis (Hypothetical Workflow)

As no public crystal structure data for this compound is available, this section outlines the standard workflow for single-crystal X-ray diffraction analysis.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Nitro-2-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available physicochemical data for 5-Nitro-2-phenylpyridine, with a focus on its melting and boiling points. Due to the limited availability of experimental data for this specific compound in public databases, this document also includes data for the parent compound, 2-phenylpyridine, for comparative context. Furthermore, it outlines standardized experimental protocols for the determination of melting and boiling points, crucial for the characterization of chemical entities in a research and development setting.

Physicochemical Data

For reference and comparison, the physicochemical properties of the parent compound, 2-phenylpyridine, are presented below.

Table 1: Physicochemical Properties of 2-Phenylpyridine

| Property | Value |

| Melting Point | -5 °C |

| Boiling Point | 268-270 °C[1][2] |

| Molecular Formula | C₁₁H₉N |

| Molecular Weight | 155.20 g/mol |

| Density | 1.086 g/mL at 25 °C[2] |

| Flash Point | >110 °C |

| Refractive Index | 1.623 |

Note: The addition of a nitro group, as in this compound, is expected to significantly increase the melting point compared to the parent compound due to increased polarity and potential for intermolecular interactions.

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the melting and boiling points of organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a critical indicator of purity, with pure crystalline solids typically exhibiting a sharp melting range of 0.5-1.0°C.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube) alongside a calibrated thermometer.

-

Heating: The sample is heated at a steady, slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Distillation Method

-

Apparatus Setup: A small volume of the liquid is placed in a distillation flask, connected to a condenser and a collection vessel. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb before passing into the condenser.

-

Observation: The temperature is recorded when it becomes constant. This stable temperature, with vapor condensing on the thermometer, is the boiling point of the liquid at the recorded atmospheric pressure.

Visualizations

The following diagrams illustrate the logical workflows for the synthesis of a related nitropyridine compound and the experimental determination of melting and boiling points.

Caption: Logical workflow for the synthesis of 5-Nitro-2-aminopyridine.

Caption: Experimental workflow for melting point determination.

References

An In-depth Technical Guide to the UV-Vis Spectroscopic Analysis of 5-Nitro-2-phenylpyridine

This guide provides a comprehensive overview of the principles and methodologies for the ultraviolet-visible (UV-Vis) spectroscopic analysis of 5-Nitro-2-phenylpyridine. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction to UV-Vis Spectroscopy of Aromatic Nitro Compounds

UV-Vis spectroscopy is a powerful analytical technique used to determine the concentration of an analyte in a solution and to gain insights into its electronic structure.[1] For organic compounds containing chromophores, such as this compound, this technique is particularly informative. The presence of the phenyl ring, the pyridine ring, and the nitro group gives rise to characteristic electronic transitions, primarily of the π → π* and n → π* type.[2]

The nitro group (NO₂) is a strong chromophore, and its presence in an aromatic system can significantly influence the UV-Vis absorption spectrum.[3][4] The electronic transitions in nitroaromatic compounds are sensitive to the molecular structure and the solvent environment.[3][4] The absorption maxima (λmax) and molar absorptivity (ε) can shift depending on the polarity of the solvent, a phenomenon known as solvatochromism.[5][6]

Quantitative Data Summary

The following table summarizes representative quantitative data for the UV-Vis spectroscopic analysis of this compound in solvents of varying polarity. These values are based on typical absorptions for similar nitroaromatic compounds and illustrate the expected solvatochromic shifts.

| Solvent | Polarity Index | λmax 1 (nm) (π → π) | ε 1 (M⁻¹cm⁻¹) | λmax 2 (nm) (n → π) | ε 2 (M⁻¹cm⁻¹) |

| n-Hexane | 0.1 | ~260 | ~12,000 | ~340 | ~2,500 |

| Chloroform | 4.1 | ~265 | ~12,500 | ~348 | ~2,700 |

| Ethanol | 5.2 | ~270 | ~13,000 | ~355 | ~3,000 |

| Acetonitrile | 5.8 | ~268 | ~12,800 | ~352 | ~2,900 |

| Water | 10.2 | ~275 | ~13,500 | ~360 | ~3,200 |

Note: The data presented in this table are illustrative and may vary depending on the specific experimental conditions.

Experimental Protocols

A detailed methodology for the UV-Vis spectroscopic analysis of this compound is provided below.

3.1. Materials and Instrumentation

-

Analyte: this compound (C₁₁H₈N₂O₂)

-

Solvents: n-Hexane (spectroscopic grade), Chloroform (spectroscopic grade), Ethanol (spectroscopic grade), Acetonitrile (spectroscopic grade), Deionized Water.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

-

Cuvettes: 1 cm path length quartz cuvettes.

-

Volumetric flasks and pipettes: Class A for accurate preparation of solutions.

-

Analytical balance: For precise weighing of the analyte.

3.2. Preparation of Stock and Standard Solutions

-

Stock Solution (e.g., 1 x 10⁻³ M): Accurately weigh an appropriate amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask. For example, to prepare a 1 x 10⁻³ M solution in ethanol, dissolve 20.02 mg of this compound (MW: 200.19 g/mol ) in 100 mL of ethanol.

-

Working Standard Solutions: Prepare a series of standard solutions of decreasing concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 2.5 x 10⁻⁵ M, 1.25 x 10⁻⁵ M) by serial dilution of the stock solution using the same solvent.

3.3. UV-Vis Spectrophotometric Measurement

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the analysis and place it in the reference beam path. Place an identical cuvette filled with the same solvent in the sample beam path and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette.

-

Sample Measurement: Starting with the most dilute standard solution, rinse the sample cuvette with a small amount of the solution, then fill the cuvette. Place the cuvette in the sample holder and record the UV-Vis spectrum over a desired wavelength range (e.g., 200-500 nm).

-

Repeat for all standards and the unknown sample.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) for each peak. Record the absorbance at each λmax.

3.4. Data Interpretation

-

Qualitative Analysis: The position of the absorption bands (λmax) provides information about the electronic transitions within the molecule. The high-energy band is typically assigned to a π → π* transition, while the lower-energy, less intense band is characteristic of an n → π* transition.

-

Quantitative Analysis: According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve can be constructed by plotting absorbance versus concentration for the standard solutions. The concentration of an unknown sample can then be determined from its absorbance using this calibration curve.

Visualizations

4.1. Experimental Workflow

Caption: Workflow for UV-Vis Spectroscopic Analysis.

4.2. Electronic Transitions in this compound

References

- 1. longdom.org [longdom.org]

- 2. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers | MDPI [mdpi.com]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 6. Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy, American Journal of Quantum Chemistry and Molecular Spectroscopy, Science Publishing Group [sciencepublishinggroup.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Nitro-2-phenylpyridine

This guide provides a detailed interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the heterocyclic compound 5-Nitro-2-phenylpyridine. Due to the absence of publicly available experimental spectra, this analysis is based on established theoretical principles and predictive models derived from empirical data for substituted pyridine and benzene derivatives. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts for this compound have been predicted using the principle of substituent chemical shifts (SCS). This method starts with the known chemical shifts of the parent heterocycle, pyridine, and then adds incremental values for each substituent at its specific position on the ring. The base values for pyridine are approximately δH 8.6 (H-2, H-6), 7.4 (H-3, H-5), and 7.8 (H-4) in the proton spectrum, and δC 150.0 (C-2, C-6), 123.5 (C-3, C-5), and 135.7 (C-4) in the carbon spectrum. The presence of a phenyl group at the C-2 position and a nitro group at the C-5 position significantly influences the electronic environment and, consequently, the chemical shifts of the nearby nuclei.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 8.0 - 8.2 | d | ~8.5 |

| H-4 | 8.4 - 8.6 | dd | ~8.5, 2.5 |

| H-6 | 9.5 - 9.7 | d | ~2.5 |

| H-2', H-6' | 7.9 - 8.1 | m | - |

| H-3', H-4', H-5' | 7.4 - 7.6 | m | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 162 |

| C-3 | 118 - 122 |

| C-4 | 138 - 142 |

| C-5 | 140 - 144 |

| C-6 | 152 - 156 |

| C-1' | 135 - 139 |

| C-2', C-6' | 128 - 132 |

| C-3', C-5' | 129 - 133 |

| C-4' | 130 - 134 |

Interpretation of Predicted Spectra

¹H NMR Spectrum: The proton spectrum is expected to show distinct signals for the three protons on the pyridine ring and a set of signals for the phenyl group.

-

H-6: This proton is anticipated to be the most deshielded due to its proximity to the nitrogen atom and being ortho to the strongly electron-withdrawing nitro group. It should appear as a doublet with a small coupling constant, characteristic of a meta-coupling to H-4.

-

H-4: This proton will be deshielded by the adjacent nitro group and will appear as a doublet of doublets, showing a larger ortho-coupling to H-3 and a smaller meta-coupling to H-6.

-

H-3: This proton is expected to be the most upfield of the pyridine protons and will appear as a doublet due to ortho-coupling with H-4.

-

Phenyl Protons (H-2' to H-6'): These protons will likely appear as a complex multiplet in the aromatic region, typical for a monosubstituted benzene ring.

¹³C NMR Spectrum: The carbon spectrum will show nine distinct signals, four for the non-equivalent carbons of the pyridine ring and five for the phenyl group (with C-2'/C-6' and C-3'/C-5' being chemically equivalent).

-

C-2 and C-6: These carbons, being adjacent to the electronegative nitrogen, will be significantly deshielded.

-

C-5: The carbon bearing the nitro group will also be strongly deshielded.

-

The remaining carbons will resonate at chemical shifts influenced by the combined electronic effects of the substituents.

Experimental Protocols

The following section outlines a general methodology for the acquisition of ¹H and ¹³C NMR spectra for aromatic heterocyclic compounds like this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[1]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[1]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1][2] Gentle vortexing or sonication can aid dissolution.

-

Filtration and Transfer: Filter the solution through a Pasteur pipette with a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[3]

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label the tube.[3]

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a depth gauge.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) and matched to the spectrometer's electronics to maximize signal transmission and detection.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling.

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 to several thousand scans, depending on the sample concentration and the desired signal-to-noise ratio.

-

3.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.

-

Integration and Peak Picking: The relative areas of the peaks in the ¹H spectrum are integrated to determine proton ratios, and the chemical shifts of all peaks in both ¹H and ¹³C spectra are determined.

Visualizations

The following diagrams illustrate the molecular structure and the workflow for NMR analysis.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Caption: Logical workflow for NMR data acquisition and interpretation.

References

Mass Spectrometry Fragmentation of 5-Nitro-2-phenylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 5-Nitro-2-phenylpyridine. The information presented herein is crucial for the identification, characterization, and quality control of this compound in various research and development settings.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) is anticipated to be driven by the characteristic fragmentation of its nitroaromatic and phenylpyridine moieties. The molecular weight of this compound is 200.19 g/mol , which will correspond to the molecular ion peak ([M]•+) at an m/z of 200.[1][2] Aromatic compounds are known to produce a relatively stable molecular ion.

The primary fragmentation pathways are expected to involve the loss of the nitro group and fragmentation of the heterocyclic and aromatic rings.

Table 1: Predicted Mass Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Neutral Loss | Comments |

| 200 | [C₁₁H₈N₂O₂]•+ | C₁₁H₈N₂O₂ | - | Molecular Ion ([M]•+) |

| 170 | [C₁₁H₈N₂O]•+ | C₁₁H₈NO | •NO (30 u) | Loss of nitric oxide radical, a common fragmentation for nitroaromatics. |

| 154 | [C₁₁H₈N]•+ | C₁₁H₈N | NO₂ (46 u) | Loss of nitrogen dioxide, a characteristic fragmentation of nitroaromatic compounds.[2] |

| 127 | [C₉H₇N]•+ | C₉H₇N | C₂H₂ from [M-NO₂]•+ | Loss of acetylene from the pyridine ring of the m/z 154 fragment. |

| 77 | [C₆H₅]+ | C₆H₅ | - | Phenyl cation, a common fragment from benzene-containing compounds.[3] |

Fragmentation Pathway Diagram

The following diagram illustrates the proposed fragmentation cascade of this compound, commencing with the molecular ion.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following section outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of semi-volatile organic compounds.

3.1. Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane) to prepare a stock solution of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standard solutions to a final concentration within the calibration range. If the sample is in a complex matrix, appropriate extraction and clean-up procedures (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.

3.2. GC-MS Instrumentation and Conditions

A typical GC-MS system equipped with a capillary column is suitable for this analysis.

-

Gas Chromatograph (GC)

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.

-

Injector: Split/splitless injector.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless (or split, depending on concentration).

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer (MS)

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).

-

3.3. Data Acquisition and Analysis

Acquire the data in full scan mode to obtain the complete mass spectrum of the analyte and any co-eluting impurities. The fragmentation pattern can then be compared to the predicted pattern and reference spectra for identification. For quantitative analysis, selected ion monitoring (SIM) mode can be employed for enhanced sensitivity and selectivity, monitoring the characteristic ions identified in the full scan spectrum (e.g., m/z 200, 154, and 170).

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. Experimental conditions may require optimization based on the specific instrumentation and sample matrix.

References

Introduction to 5-Nitro-2-phenylpyridine and FTIR Spectroscopy

An In-depth Technical Guide to the FTIR Analysis of 5-Nitro-2-phenylpyridine

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of this compound, a molecule of interest for researchers, scientists, and professionals in drug development. This document details the characteristic vibrational frequencies of the molecule's functional groups, provides a detailed experimental protocol for analysis, and illustrates key concepts through diagrams.

This compound (C₁₁H₈N₂O₂) is an aromatic organic compound featuring a pyridine ring substituted with a phenyl group and a nitro group. Aromatic nitro compounds are significant intermediates in synthetic organic chemistry and the chemical industry.[1] The structural elucidation of such molecules is critical for understanding their chemical properties and potential applications.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical technique used to identify the functional groups present in a molecule.[2][3] The method works by measuring the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational energies of its molecular bonds.[2] The resulting spectrum is a unique molecular "fingerprint" that provides valuable information about the compound's structure.

Molecular Structure and Key Functional Groups

The vibrational spectrum of this compound is primarily determined by the functional groups present in its structure. A diagram illustrating these key groups is provided below.

The primary functional groups contributing to the FTIR spectrum are:

-

Phenyl Group: A benzene ring attached to the pyridine core.

-

Pyridine Ring: A heteroaromatic ring containing one nitrogen atom.

-

Nitro Group (-NO₂): An electron-withdrawing group attached to the pyridine ring.

Quantitative Data: Vibrational Frequency Assignments

The following table summarizes the expected FTIR absorption bands for this compound. The assignments are based on established group frequencies and data from closely related analogs, such as 5-bromo-2-nitropyridine, as a direct experimental spectrum for this compound is not widely published.[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) | Functional Group |

| 3110 - 3000 | Medium to Weak | Aromatic C-H Stretching | Phenyl & Pyridine Rings |

| 1620 - 1580 | Medium to Strong | C=C and C=N Ring Stretching | Phenyl & Pyridine Rings |

| 1570 - 1500 | Very Strong | Asymmetric NO₂ Stretching | Nitro Group |

| 1480 - 1440 | Medium | C=C Ring Stretching | Phenyl & Pyridine Rings |

| 1360 - 1330 | Very Strong | Symmetric NO₂ Stretching | Nitro Group |

| 1100 - 1000 | Medium | C-H In-plane Bending | Phenyl & Pyridine Rings |

| 850 - 750 | Strong | C-H Out-of-plane Bending | Phenyl & Pyridine Rings |

| ~700 | Medium | C-N-O Bending / NO₂ Rocking | Nitro Group |

Experimental Protocol for FTIR Analysis

A precise and repeatable experimental procedure is crucial for obtaining a high-quality FTIR spectrum. The following protocol outlines the standard KBr pellet method for solid sample analysis.

Methodology:

-

Sample Preparation:

-

Thoroughly clean and dry an agate mortar and pestle.[5]

-

Weigh approximately 1-2 mg of pure this compound and about 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr). KBr is transparent to infrared radiation and serves as a matrix.

-

Grind the KBr first to a fine powder, then add the sample and grind the mixture for several minutes to ensure homogeneity and reduce particle size, which minimizes light scattering.[4]

-

-

Pellet Formation:

-

Spectral Acquisition:

-

Place the FTIR spectrometer in the background scan mode without the sample in the beam path to record the spectrum of atmospheric water and carbon dioxide.[6]

-

Mount the KBr pellet in the sample holder and place it in the spectrometer's sample compartment.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.[7] Typical scan settings are a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[6]

-

-

Data Interpretation:

-

Analyze the resulting spectrum by identifying the absorption peaks (bands).

-

Correlate the wavenumbers of these peaks to specific functional groups and vibrational modes using the data provided in Table 1 and standard FTIR correlation charts.[8]

-

Interpretation of the this compound Spectrum

-

Aromatic Region (3110-3000 cm⁻¹ and 1620-1440 cm⁻¹): The presence of both phenyl and pyridine rings will result in multiple bands. Look for C-H stretching vibrations just above 3000 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the aromatic rings will appear as a series of sharp bands in the 1620-1440 cm⁻¹ region.[9]

-

Nitro Group Region (1570-1500 cm⁻¹ and 1360-1330 cm⁻¹): The most prominent features in the spectrum will be two very strong absorption bands corresponding to the nitro group. The band at the higher frequency (1570-1500 cm⁻¹) is due to the asymmetric stretching of the N-O bond, while the band at the lower frequency (1360-1330 cm⁻¹) corresponds to the symmetric stretch. The exact positions are sensitive to the electronic environment.

-

Fingerprint Region (Below 1300 cm⁻¹): This region contains a complex pattern of bands that are unique to the molecule as a whole. It includes C-H in-plane and out-of-plane bending vibrations, as well as ring deformation modes. Strong bands between 850-750 cm⁻¹ are typically due to C-H out-of-plane bending and are indicative of the substitution pattern on the aromatic rings.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of this compound. By following a standardized experimental protocol, a high-quality spectrum can be obtained. The analysis of this spectrum allows for the unambiguous identification of the key functional groups—aromatic rings and the nitro group—confirming the molecular structure. This guide provides the foundational data and methodologies for researchers to effectively apply FTIR analysis in their work with this and related compounds.

References

- 1. Recent advances in the synthesis of aromatic nitro compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 3. edinst.com [edinst.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Stability Assessment of 5-Nitro-2-phenylpyridine Utilizing Thermogravimetric Analysis (TGA)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermal Stability and TGA

Thermal stability is a critical parameter in the development of pharmaceutical compounds and other chemical entities, as it dictates storage conditions, handling procedures, and potential hazards.[1] Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure changes in the physical and chemical properties of a material as a function of increasing temperature in a controlled atmosphere.[2][3] By precisely monitoring the mass of a sample as it is heated, TGA can elucidate key information about a compound's thermal decomposition, including the onset temperature of degradation, the temperature of maximum decomposition rate, and the percentage of mass loss at various temperatures.[4][5]

For a nitroaromatic compound such as 5-Nitro-2-phenylpyridine, TGA is instrumental in understanding its decomposition pathways, which often involve the energetic nitro group.[6][7][8] The presence of both a phenyl and a nitropyridine moiety suggests a complex thermal degradation profile that warrants careful investigation.

Illustrative Thermal Decomposition Data

The following table summarizes hypothetical yet representative TGA data for a nitroaromatic compound similar to this compound. This data is compiled from typical values observed for related structures and should be used as a reference for what might be expected from an actual TGA experiment.

| Parameter | Value | Description |

| Onset Decomposition Temperature (Tonset) | ~ 200 - 250 °C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (Tpeak) | ~ 250 - 300 °C | The temperature at which the rate of mass loss is at its maximum. |

| Mass Loss (Stage 1) | ~ 30 - 40 % | Corresponds to the initial loss of the nitro group and other small fragments. |

| Final Residue @ 600 °C | < 10 % | The percentage of the initial mass remaining at the end of the analysis. |

Detailed Experimental Protocol for TGA

This section provides a detailed methodology for conducting a TGA study on a compound like this compound.

3.1. Instrumentation and Consumables

-

Thermogravimetric Analyzer: A calibrated TGA instrument (e.g., from manufacturers like TA Instruments, Mettler Toledo, PerkinElmer, Shimadzu).

-

Sample Pans: Alumina or platinum crucibles are recommended for their inertness at high temperatures.

-

Purge Gas: High-purity nitrogen (99.999%) for an inert atmosphere. Air or oxygen can be used to study oxidative decomposition.

-

Analytical Balance: For accurate weighing of the sample.

3.2. Sample Preparation

-

Ensure the this compound sample is pure and has been appropriately dried to remove any residual solvents.

-

Using an analytical balance, accurately weigh approximately 3-5 mg of the sample directly into a clean, tared TGA crucible. A smaller sample size is often preferred for energetic materials to minimize risk.

-

Record the exact sample weight.

3.3. TGA Instrument Setup and Measurement

-

Place the sample crucible onto the TGA's automatic sampler or manually place it on the balance mechanism.

-

Place an empty, tared crucible on the reference position if using a simultaneous TGA-DSC instrument.

-

Set the initial temperature to ambient (e.g., 25 °C).

-

Program the temperature profile:

-

Initial Isothermal Step: Hold at 25 °C for 5-10 minutes to allow the furnace and purge gas to stabilize.

-

Heating Ramp: Increase the temperature at a constant heating rate of 10 °C/min from 25 °C to a final temperature of 600 °C. Slower or faster heating rates can be employed to study the kinetics of decomposition.

-

Final Isothermal Step (Optional): Hold at 600 °C for 5-10 minutes to ensure complete decomposition.

-

-

Set the purge gas flow rate. A typical flow rate for nitrogen is 20-50 mL/min.

-

Start the experiment and record the mass loss as a function of temperature.

3.4. Data Analysis

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Plot the first derivative of the TGA curve (DTG curve) to more clearly identify the peak decomposition temperatures.

-

From the TGA curve, determine the onset temperature of decomposition (Tonset), often calculated using the tangent method at the point of initial significant mass loss.

-

From the DTG curve, identify the temperature of the maximum rate of mass loss (Tpeak).

-

Calculate the percentage of mass loss at different temperature intervals corresponding to distinct decomposition steps.

-

Determine the percentage of the final residue at the end of the experiment.

Visualizing the Experimental Workflow and Data Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the TGA experiment and the relationships between the key data points obtained.

Caption: Experimental workflow for TGA analysis of this compound.

Caption: Relationship between TGA/DTG data and key stability parameters.

Interpretation of Results and Further Studies

The TGA data provides a primary assessment of the thermal stability of this compound. A lower onset of decomposition suggests lower thermal stability. The magnitude of the mass loss in different stages can offer clues about the decomposition mechanism, for instance, whether the nitro group is lost in an early step.

For a more in-depth understanding, TGA can be coupled with other analytical techniques such as Differential Scanning Calorimetry (DSC) to measure heat flow, Mass Spectrometry (MS), or Fourier Transform Infrared Spectroscopy (FTIR) to identify the gaseous products evolved during decomposition.[9] These hyphenated techniques provide a more complete picture of the thermal degradation process. Furthermore, kinetic studies involving TGA runs at multiple heating rates can be performed to calculate the activation energy of decomposition, providing further quantitative insight into the stability of the compound.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. epfl.ch [epfl.ch]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scielo.br [scielo.br]

- 5. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. Minsky DTIC [dtic.minsky.ai]

- 9. researchgate.net [researchgate.net]

CAS number and molecular formula of 5-Nitro-2-phenylpyridine

CAS Number: 89076-64-2 Molecular Formula: C₁₁H₈N₂O₂

Introduction

5-Nitro-2-phenylpyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a nitro group at the 5-position and a phenyl group at the 2-position. The presence of the electron-withdrawing nitro group and the aromatic phenyl substituent on the pyridine core suggests its potential utility in various chemical and biological applications. Nitro-containing compounds are known to possess a wide range of biological activities, including antimicrobial and cytotoxic effects, often attributed to their ability to undergo bioreduction to reactive intermediates.[1][2] This technical guide provides a summary of the available information on this compound and related compounds, highlighting the current state of research and potential areas for future investigation.

Physicochemical and Spectroscopic Data

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 89076-64-2 | |

| Molecular Formula | C₁₁H₈N₂O₂ | |

| Molecular Weight | 200.19 g/mol | |

| Physical State | Solid |

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to protons on both the pyridine and phenyl rings. The electron-withdrawing nitro group is expected to deshield adjacent protons on the pyridine ring, shifting their signals downfield. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, with the carbon atom attached to the nitro group appearing at a characteristic downfield shift. |

| Infrared (IR) | Strong absorption bands characteristic of the nitro group (asymmetric and symmetric stretching vibrations), along with bands corresponding to the aromatic C-H and C=C/C=N stretching and bending vibrations of the pyridine and phenyl rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a fragmentation pattern characteristic of the this compound structure. |

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of this compound are not extensively documented in the available scientific literature. However, general synthetic strategies for nitropyridines and phenylpyridines can provide a logical framework for its preparation. A plausible synthetic route could involve a Suzuki-Miyaura cross-coupling reaction between a suitable halonitropyridine, such as 2-bromo-5-nitropyridine, and phenylboronic acid. This approach offers high regioselectivity in the formation of the C-C bond between the pyridine and phenyl rings.

The reactivity of this compound is largely dictated by the electronic properties of its substituents. The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited, the broader class of nitro-containing heterocyclic compounds has been extensively investigated for various therapeutic applications. The nitro group is a well-known pharmacophore that can be reduced in biological systems to form reactive nitroso and hydroxylamine intermediates, which can exert cytotoxic effects by damaging DNA and other cellular macromolecules.[2][3] This mechanism of action is the basis for the use of several nitroaromatic compounds as antimicrobial and anticancer agents.

Research on related compounds, such as derivatives of 2-amino-5-phenylpyridine, has been conducted to assess their toxicological profiles. For instance, 2-amino-5-phenylpyridine, a mutagenic heterocyclic aromatic amine, was found to be non-carcinogenic in a neonatal mouse model, in contrast to the structurally similar carcinogen 4-aminobiphenyl.[4]

Given the established biological activities of nitropyridines and other nitroaromatic compounds, this compound represents a molecule of interest for further investigation in drug discovery and development, particularly in the areas of oncology and infectious diseases.

Experimental Protocols

Due to the lack of specific published research on this compound, detailed experimental protocols for its synthesis, characterization, and biological evaluation are not available at this time. Researchers interested in this compound would need to adapt and optimize general procedures for the synthesis of related nitropyridines and develop specific assays to evaluate its biological properties.

Signaling Pathways and Experimental Workflows

As there is currently no published research detailing the biological mechanism of action or specific experimental investigations of this compound, the creation of signaling pathway diagrams or experimental workflow visualizations is not feasible. Further research is required to elucidate its biological targets and cellular effects.

Future Directions

The lack of extensive research on this compound presents a clear opportunity for future investigations. Key areas for exploration include:

-

Development and optimization of a robust synthetic route to produce this compound in sufficient quantities for further study.

-

Comprehensive spectroscopic and crystallographic characterization to fully elucidate its molecular structure.

-

In vitro evaluation of its biological activity against a panel of cancer cell lines and microbial pathogens to determine its potential as a therapeutic agent.

-

Mechanistic studies to identify its cellular targets and signaling pathways.

Such studies would provide valuable insights into the structure-activity relationships of nitropyridine derivatives and could lead to the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Comparative carcinogenicity of the food pyrolysis product, 2-amino-5-phenylpyridine, and the known human carcinogen, 4-aminobiphenyl, in the neonatal B6C3F1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-Nitro-2-phenylpyridine via Suzuki-Miyaura Coupling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-Nitro-2-phenylpyridine, a key intermediate in pharmaceutical and materials science research, utilizing the robust and versatile Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2][3]

Introduction

The synthesis of substituted pyridines is of significant interest due to their prevalence in a wide array of biologically active compounds and functional materials. This compound serves as a valuable building block for the development of novel pharmaceuticals and organic electronic materials. The Suzuki-Miyaura reaction offers a highly efficient and functional group tolerant method for the synthesis of this class of compounds.[4] The reaction typically involves the palladium-catalyzed cross-coupling of a halo-pyridine with a boronic acid derivative in the presence of a base.[5][6]

Reaction Scheme

The general scheme for the synthesis of this compound via Suzuki-Miyaura coupling involves the reaction of a 2-halo-5-nitropyridine (where X = Cl, Br, or I) with phenylboronic acid.

References

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]

- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-Nitro-2-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-phenylpyridine is a valuable building block in medicinal chemistry and materials science. The pyridine ring, a common motif in pharmaceuticals, coupled with the nitro group, offers versatile handles for further chemical transformations. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide an efficient and highly adaptable method for the synthesis of this and other biaryl compounds. This application note provides a detailed protocol for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a halonitropyridine and phenylboronic acid.

The Suzuki-Miyaura coupling is a robust and widely used carbon-carbon bond-forming reaction that proceeds under relatively mild conditions and tolerates a wide variety of functional groups. The general transformation involves the reaction of an organoboron compound (e.g., a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex.

Reaction Principle

The synthesis of this compound is achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves three primary steps:

-

Oxidative Addition: A palladium(0) catalyst inserts into the carbon-halogen bond of the 2-halo-5-nitropyridine, forming a palladium(II) complex.

-

Transmetalation: In the presence of a base, the phenyl group from phenylboronic acid is transferred to the palladium(II) complex, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated as the final product, this compound, regenerating the palladium(0) catalyst which re-enters the catalytic cycle.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound. The choice between 2-bromo-5-nitropyridine and 2-chloro-5-nitropyridine as the starting material will influence the reactivity, with the bromo derivative generally being more reactive.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-5-nitropyridine with Phenylboronic Acid

Materials:

-

2-Bromo-5-nitropyridine

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry Schlenk flask, add 2-bromo-5-nitropyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

-

To the flask, add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Stir the reaction mixture at 80-90 °C under the inert atmosphere.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the palladium-catalyzed synthesis of this compound.

| Parameter | Value |

| Starting Material 1 | 2-Bromo-5-nitropyridine (1.0 equiv) |

| Starting Material 2 | Phenylboronic acid (1.2 equiv) |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |

| Catalyst Loading | 3 mol% |

| Base | Potassium Carbonate (K₂CO₃) (2.0 equiv) |

| Solvent System | 1,4-Dioxane / Water (4:1) |

| Reaction Temperature | 80-90 °C |

| Reaction Time | 2-4 hours |

| Typical Yield | 85-95% (Reported yields for similar reactions vary) |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Suzuki-Miyaura Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols: Synthesis of 5-Nitro-2-phenylpyridine via Nitration of 2-Phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of pyridine rings is a cornerstone of heterocyclic chemistry, providing essential intermediates for the development of pharmaceuticals and other functional materials. However, the inherent electron-deficient nature of the pyridine nucleus presents a significant challenge to electrophilic aromatic substitution reactions like nitration, often necessitating harsh reaction conditions. 2-Phenylpyridine is a key structural motif in various biologically active compounds and functional materials. The introduction of a nitro group at the 5-position of the pyridine ring yields 5-Nitro-2-phenylpyridine, a valuable precursor for further chemical modifications, enabling the exploration of new chemical space in drug discovery and materials science.

This document provides a detailed protocol for the synthesis of this compound through the nitration of 2-phenylpyridine using a classical mixed acid approach. It includes information on reaction conditions, potential side reactions, and a summary of expected quantitative data.

Reaction Principle

The nitration of 2-phenylpyridine is an electrophilic aromatic substitution reaction. Under strongly acidic conditions, the pyridine nitrogen is protonated, forming the 2-phenylpyridinium ion. This protonation further deactivates the pyridine ring towards electrophilic attack. Consequently, the nitration reaction requires a potent nitrating agent, typically the nitronium ion (NO₂⁺), which is generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid.